molecular formula C9H5BrClN B6149050 5-bromo-6-chloroquinoline CAS No. 16560-60-4

5-bromo-6-chloroquinoline

Cat. No.: B6149050
CAS No.: 16560-60-4
M. Wt: 242.5
InChI Key:
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Description

5-Bromo-6-chloroquinoline is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions of the quinoline ring, respectively. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions using eco-friendly and reusable catalysts. Techniques such as microwave-assisted synthesis and solvent-free reaction conditions are also utilized to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

5-Bromo-6-chloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-6-chloroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Bromo-2-chloroquinoline
  • 6-Bromo-2-chloroquinoline
  • 5,7-Dibromo-8-hydroxyquinoline

Comparison: While these compounds share structural similarities, 5-bromo-6-chloroquinoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. For instance, the position of the bromine and chlorine atoms can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

16560-60-4

Molecular Formula

C9H5BrClN

Molecular Weight

242.5

Purity

95

Origin of Product

United States

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